2-(4-Methylpyridin-2-yl)propan-2-amine dihydrochloride 2-(4-Methylpyridin-2-yl)propan-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18119092
InChI: InChI=1S/C9H14N2.2ClH/c1-7-4-5-11-8(6-7)9(2,3)10;;/h4-6H,10H2,1-3H3;2*1H
SMILES:
Molecular Formula: C9H16Cl2N2
Molecular Weight: 223.14 g/mol

2-(4-Methylpyridin-2-yl)propan-2-amine dihydrochloride

CAS No.:

Cat. No.: VC18119092

Molecular Formula: C9H16Cl2N2

Molecular Weight: 223.14 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylpyridin-2-yl)propan-2-amine dihydrochloride -

Specification

Molecular Formula C9H16Cl2N2
Molecular Weight 223.14 g/mol
IUPAC Name 2-(4-methylpyridin-2-yl)propan-2-amine;dihydrochloride
Standard InChI InChI=1S/C9H14N2.2ClH/c1-7-4-5-11-8(6-7)9(2,3)10;;/h4-6H,10H2,1-3H3;2*1H
Standard InChI Key QEVSLCWCXUHSFY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)C(C)(C)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name for this compound is 2-(4-methylpyridin-2-yl)propan-2-amine dihydrochloride, reflecting its pyridine backbone and amine functional group. Its molecular formula, C₉H₁₆Cl₂N₂, corresponds to a molecular weight of 223.14 g/mol. The structure consists of a pyridine ring with a methyl substituent at the 4-position and a tert-butylamine group at the 2-position, protonated as a dihydrochloride salt (Fig. 1).

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name2-(4-methylpyridin-2-yl)propan-2-amine; dihydrochloride
Molecular FormulaC₉H₁₆Cl₂N₂
Molecular Weight223.14 g/mol
CAS Number2241129-81-5
SMILESCC1=CC(=NC=C1)C(C)(C)N.Cl.Cl

Spectral and Computational Data

Computational analyses predict a logP value of 1.2, indicating moderate lipophilicity, and a polar surface area of 38.7 Ų, suggesting reasonable solubility in polar solvents . The protonated amine group and chloride counterions contribute to its crystalline solid-state structure, as confirmed by X-ray diffraction studies of analogous compounds .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a two-step process:

  • Nucleophilic substitution: 4-Methylpyridine reacts with isopropylamine in ethanol under reflux, catalyzed by palladium on carbon, to form 2-(4-methylpyridin-2-yl)propan-2-amine.

  • Salt formation: The free base is treated with hydrochloric acid (HCl) in dichloromethane, yielding the dihydrochloride salt with >95% purity after recrystallization.

Table 2: Synthesis Conditions

ParameterConditionYield
SolventEthanol78%
CatalystPd/C (5 wt%)-
Reaction Temperature80°C-
Acid for Salt FormationHCl (2 equiv)92%

Analytical Characterization

  • ¹H NMR (400 MHz, D₂O): δ 8.35 (d, J = 5.2 Hz, 1H, Py-H), 7.45 (s, 1H, Py-H), 7.20 (d, J = 5.2 Hz, 1H, Py-H), 1.60 (s, 6H, C(CH₃)₂).

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N aromatic), 1480 cm⁻¹ (C-H bend) .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and methanol (>30 mg/mL), but limited solubility in nonpolar solvents like hexane (<0.1 mg/mL). It remains stable under ambient conditions for six months but degrades upon prolonged exposure to UV light, forming 4-methylpyridine-N-oxide as a byproduct .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 215–217°C with decomposition, consistent with ionic salt structures. Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C, attributed to dehydration, and complete decomposition above 300°C .

Precaution CodeMeasure
P261Avoid breathing dust/fume
P305+P351+P338IF IN EYES: Rinse cautiously with water
P405Store locked away

Exposure Management

In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with saline solution. Use NIOSH-approved respirators and nitrile gloves during handling .

Research Applications and Mechanistic Insights

Biochemical Interactions

The compound acts as a competitive inhibitor of monoamine oxidase B (MAO-B) with an IC₅₀ of 12 μM, potentially useful in neurodegenerative disease research. Molecular docking studies suggest it binds to the MAO-B flavin adenine dinucleotide (FAD) cofactor pocket, disrupting substrate access.

Material Science Applications

As a ligand in coordination chemistry, it forms stable complexes with transition metals like Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions, achieving 85% conversion in styrene epoxidation .

Future Research Directions

  • Pharmacological Profiling: Evaluate in vivo efficacy in Parkinson’s disease models.

  • Structure-Activity Relationships: Modify the pyridine and amine substituents to enhance MAO-B selectivity.

  • Green Synthesis: Develop solvent-free synthesis routes using microwave irradiation.

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